2-[(Cyclopropylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid
Description
2-[(Cyclopropylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid is a heterocyclic carboxylic acid featuring an oxazole core substituted with a cyclopropylcarbonylamino group at position 2 and a carboxylic acid moiety at position 4. The oxazole ring, a five-membered aromatic system containing oxygen and nitrogen, contributes to its metabolic stability and ability to engage in hydrogen bonding, making it a candidate for pharmaceutical research . This compound is commercially available in research quantities (e.g., 250 mg to 500 mg), highlighting its relevance in drug discovery and development .
Properties
IUPAC Name |
2-(cyclopropanecarbonylamino)-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c11-6(4-1-2-4)10-8-9-5(3-14-8)7(12)13/h3-4H,1-2H2,(H,12,13)(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLYCNABUIOMQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy for 1,3-Oxazole Derivatives
The synthesis of 1,3-oxazole compounds typically follows these key steps:
- Formation of an amide or related precursor containing the appropriate substituents.
- Cyclodehydration or cyclization to form the oxazole ring.
- Functional group modifications such as protection or deprotection.
- Final introduction or modification of side chains like the cyclopropylcarbonylamino group.
This general approach is supported by classical and modern synthetic protocols involving oxazole heterocycles.
Specific Preparation Pathway for 2-[(Cyclopropylcarbonyl)amino]-1,3-oxazole-4-carboxylic Acid
Starting Materials and Initial Cyclization
- The synthesis often begins with a suitable precursor such as ethyl 1,3-oxazole-4-carboxylate or a related ester.
- Conversion of the ester to an amide intermediate is performed, sometimes via the Weinreb amide route or direct amidation.
- Cyclization to the oxazole ring is achieved by heating with urea or other nitrogen sources in ethanol or similar solvents under reflux conditions.
Introduction of the Cyclopropylcarbonylamino Group
- The cyclopropylcarbonylamino substituent is introduced by acylation of the amino group on the oxazole ring.
- This acylation is typically carried out using cyclopropanecarbonyl chloride in the presence of a base such as triethylamine or DIEA (N,N-diisopropylethylamine).
- Catalysts like DMAP (4-dimethylaminopyridine) are often necessary to facilitate the acylation due to the low nucleophilicity of the oxazole nitrogen.
Protection and Deprotection Steps
- Protection of the amino group may be required during intermediate steps to prevent side reactions.
- Boc (tert-butoxycarbonyl) protection is commonly used, introduced by reaction with Boc anhydride in DMF.
- Subsequent saponification or hydrolysis under mild alkaline conditions (e.g., 1N NaOH in methanol) removes ester groups, yielding the free carboxylic acid.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization to amino-ester | Urea, ethanol, reflux | 60-80 | Direct cyclization forming oxazole ring |
| Boc protection | Boc anhydride, DMAP, DIEA, DMF, 40 °C | 60-70 | DMAP essential due to poor nucleophilicity |
| Saponification (ester hydrolysis) | 1N NaOH, methanol, 35 °C | 80-90 | Provides free carboxylic acid |
| Acylation with cyclopropanecarbonyl chloride | Cyclopropanecarbonyl chloride, base, solvent | 65-75 | Introduces cyclopropylcarbonylamino group |
These conditions are adapted from analogous oxazole syntheses and acylation protocols described in the literature.
Alternative Synthetic Routes
- Some methods utilize [3+2] cycloaddition reactions to build oxazole rings with amino and carboxyl functionalities, though these are more common for substituted oxazoles bearing different groups.
- Oxidative cyclization or use of brominated intermediates followed by elimination reactions can also construct substituted oxazoles, but these are less straightforward for the specific cyclopropylcarbonylamino substitution.
- The use of hydrazine or hydroxylamine derivatives for ring formation and subsequent functionalization has been reported but is typically applied to related but distinct oxazole analogues.
Research Findings and Observations
- The acylation step with cyclopropanecarbonyl chloride requires careful control of reaction conditions to avoid over-acylation or side reactions.
- Boc protection is critical to improve reaction selectivity and yield during multi-step synthesis.
- Mild alkaline hydrolysis conditions prevent degradation of the oxazole ring and maintain the integrity of sensitive substituents.
- The described synthetic route balances yield, regioselectivity, and scalability, making it suitable for laboratory and potential industrial preparation.
Summary Table of Preparation Methods
Chemical Reactions Analysis
2-[(Cyclopropylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Research indicates that compounds similar to 2-[(cyclopropylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid exhibit antimicrobial properties. For instance, studies have shown that oxazole derivatives can inhibit the growth of various bacteria and fungi, making them candidates for developing new antibiotics .
- Anti-inflammatory Properties :
- Cancer Research :
Agricultural Applications
-
Pesticide Development :
- The unique structure of 2-[(cyclopropylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid makes it a candidate for designing new pesticides. Its ability to interact with biological systems can be harnessed to create more effective agrochemicals that target specific pests while minimizing environmental impact .
- Plant Growth Regulation :
Materials Science Applications
- Polymer Chemistry :
- Biodegradable Materials :
Case Studies
Mechanism of Action
The mechanism of action of 2-[(Cyclopropylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Differences :
- Structure : Replaces the oxazole oxygen with sulfur, forming a thiazole ring.
- Molecular Formula : C₈H₈N₂O₃S (vs. inferred C₈H₇N₂O₄ for the oxazole analog).
- Molecular Weight : 212.23 g/mol (vs. ~211.16 g/mol for oxazole analog).
- Sulfur’s lower electronegativity reduces hydrogen-bonding capacity compared to oxazole, which may affect target binding .
Pyridine-Substituted Oxazole: 2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxylic Acid
Key Differences :
- Structure: Features a 2-methylpyridinyl group instead of cyclopropylcarbonylamino.
- Molecular Formula : C₁₀H₈N₂O₃ (vs. C₈H₇N₂O₄).
- Molecular Weight : 204.18 g/mol.
- The methyl group increases lipophilicity, whereas the absence of cyclopropyl reduces steric hindrance, possibly improving synthetic accessibility .
Pyrimidine Derivative: 2-Chloro-6-methylpyrimidine-4-carboxylic Acid
Key Differences :
- Structure : Pyrimidine ring (two nitrogens) vs. oxazole.
- Molecular Formula : C₆H₅ClN₂O₂.
- Molecular Weight : 188.57 g/mol.
- Properties :
Agrochemical Urea Derivatives (e.g., Cyclanilide)
Key Differences :
- Structure : Urea-linked cyclopropylcarboxylic acid derivatives.
- Example : Cyclanilide (CAS: 113136-77-9).
- Properties :
Data Tables
Table 1: Structural Comparison
*Inferred based on structural analysis.
Table 2: Inferred Physicochemical Properties
| Compound | logP* | Solubility (mg/mL)* | Key Biological Implications |
|---|---|---|---|
| Target Compound | ~1.2 | ~10 (aqueous) | Potential kinase inhibition |
| Thiazole Analog | ~1.8 | ~5 (aqueous) | Enhanced membrane permeability |
| Pyridine-Substituted Oxazole | ~0.9 | ~15 (aqueous) | π-π stacking in enzyme binding |
| Pyrimidine Derivative | ~0.5 | ~20 (aqueous) | DNA/RNA synthesis interference |
| Cyclanilide | ~2.5 | ~1 (aqueous) | Plant growth regulation |
*Estimated using structure-activity relationship (SAR) trends.
Research Findings and Implications
- Oxazole vs. Thiazole : Oxazole’s higher electronegativity improves hydrogen bonding in drug-receptor interactions, whereas thiazole’s sulfur enhances metabolic stability in hepatic environments .
- Agrochemical vs. Pharmaceutical Design : While cyclanilide and related agrochemicals utilize cyclopropyl for environmental persistence, the target compound’s oxazole-carboxylic acid motif is tailored for targeted protein binding in medicinal chemistry .
Biological Activity
2-[(Cyclopropylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid is a compound belonging to the oxazole family, which has gained attention due to its diverse biological activities. This article explores the synthesis, characterization, and biological evaluations of this compound, focusing on its therapeutic potential and mechanisms of action.
Synthesis and Characterization
The synthesis of 2-[(cyclopropylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid typically involves multi-step processes that include acylation and cyclization reactions. Analytical techniques such as NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and IR (Infrared Spectroscopy) are employed for characterization. For instance, the NMR spectra reveal significant shifts corresponding to the functional groups present in the compound, indicating successful synthesis .
Biological Activity
The biological activity of 2-[(cyclopropylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid has been evaluated in various studies, highlighting its potential as an anti-cancer agent and antimicrobial compound.
Anticancer Activity
Research indicates that derivatives of oxazole compounds exhibit significant inhibitory effects on cancer cell proliferation. For example, similar compounds have been shown to inhibit VEGF receptor signaling pathways, which play a crucial role in tumor angiogenesis. The IC50 values for related compounds suggest strong potency against various cancer cell lines .
| Compound | Target | IC50 (nM) |
|---|---|---|
| 2-[(Cyclopropylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid | VEGF receptor 2 | TBD |
| Related compound 23a | VEGF receptor 2 | 0.95 |
| Related compound 23a | Proliferation of HUVECs | 0.30 |
Antimicrobial Activity
The antimicrobial properties of oxazole derivatives have also been extensively studied. In vitro assays demonstrate that these compounds exhibit activity against a range of bacterial and fungal strains. For instance:
| Compound | Microorganism | MIC (µg/ml) |
|---|---|---|
| 2-[(Cyclopropylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid | Candida albicans | TBD |
| 2-[(Cyclopropylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid | E. coli | TBD |
These findings suggest that the compound may disrupt microbial cell functions or inhibit key enzymatic pathways critical for microbial survival .
Case Studies
Several case studies have documented the effects of oxazole derivatives in clinical settings or preclinical models:
- Cancer Treatment : A study involving a related oxazole derivative demonstrated significant tumor growth inhibition in mouse xenograft models when administered orally at low doses .
- Antimicrobial Efficacy : In another investigation, various oxazole derivatives were tested against clinical isolates of bacteria and fungi, showing promising results in terms of growth inhibition compared to standard antibiotics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(Cyclopropylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid, and how can yields be improved?
- Methodology :
- Ester Hydrolysis : Start with oxazole-4-carboxylate esters (e.g., ethyl or methyl esters) and hydrolyze under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid. Evidence from analogous compounds shows yields up to 98% for ethyl esters and 81% for methyl esters .
- Cyclopropylcarbonyl Amidation : Introduce the cyclopropylcarbonylamine moiety via coupling reactions (e.g., EDC/HOBt or DCC) with appropriate amine intermediates. Optimize solvent (DMF, DCM) and temperature (0–25°C) to minimize side reactions.
- Yield Optimization : Use HPLC or LC-MS to monitor reaction progress. Purify intermediates via column chromatography (silica gel, gradient elution) or recrystallization .
Q. How can the purity and structural integrity of this compound be validated?
- Methodology :
- Analytical Techniques :
- NMR Spectroscopy : Confirm regiochemistry using H and C NMR. For example, the oxazole ring protons typically resonate at δ 7.5–8.5 ppm, while cyclopropyl protons appear at δ 1.0–2.0 ppm .
- HPLC : Use reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95%).
- Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodology :
- Store in airtight containers under inert gas (N or Ar) at –20°C. Avoid exposure to moisture, light, and elevated temperatures, which may degrade the oxazole ring or hydrolyze the amide bond .
- Monitor stability via periodic HPLC analysis over 6–12 months .
Advanced Research Questions
Q. How does structural modification of the cyclopropyl group affect bioactivity?
- Methodology :
- SAR Studies : Synthesize analogs with substituted cyclopropyl groups (e.g., fluoro-, methyl-) and evaluate bioactivity in target assays (e.g., enzyme inhibition, cellular uptake).
- Computational Modeling : Use DFT calculations or molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins .
- Case Study : Analogous oxazole-carboxylic acids with methyl or trifluoromethyl substituents showed divergent vasoactive effects (e.g., vasodilation vs. vasoconstriction) in aortic tissue models .
Q. What strategies mitigate contradictions in reported biological activity data?
- Methodology :
- Standardized Assays : Replicate experiments under controlled conditions (e.g., pH, temperature, solvent concentration). For in vitro studies, use cell lines with validated receptor expression profiles.
- Meta-Analysis : Compare data across studies, noting variables like compound purity (>95% by HPLC) or assay type (e.g., fluorescence vs. radiometric assays) .
- Control Experiments : Include known inhibitors/agonists (e.g., SAR-20347 for kinase inhibition) to calibrate activity measurements .
Q. How can the pharmacokinetic profile of this compound be optimized for in vivo studies?
- Methodology :
- Prodrug Design : Synthesize ester or amide prodrugs to enhance oral bioavailability. For example, convert the carboxylic acid to a methyl ester for improved membrane permeability .
- ADME Screening : Use Caco-2 cell monolayers to assess permeability and liver microsomes to evaluate metabolic stability.
- In Vivo Testing : Administer via IV and oral routes in rodent models, with plasma sampling over 24h for LC-MS/MS analysis of bioavailability and half-life .
Q. What are the key challenges in scaling up synthesis for preclinical trials?
- Methodology :
- Process Chemistry : Transition from batch to flow chemistry for amidation steps to improve reproducibility and safety.
- Purification at Scale : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) or centrifugal partition chromatography .
- Regulatory Compliance : Document synthesis steps per ICH guidelines, including impurity profiling (e.g., genotoxic nitrosamines) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
